1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
説明
特性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNKUVCKVZLYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound exhibits significant potential for various biological activities due to its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety and hydroxypropyl groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is , with a molecular weight of approximately 344.37 g/mol. The compound's structure can be represented as follows:
This compound features:
- A benzo[d][1,3]dioxole ring, which is known for enhancing interactions with biological targets.
- A hydroxypropyl group that can participate in hydrogen bonding.
- An o-tolyl group that may contribute to the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea exhibit promising anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation in various in vitro studies. A study on related compounds demonstrated significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
- The hydroxypropyl group enhances the compound's solubility and interaction with biological membranes.
- The overall structure allows for modulation of enzyme activities and receptor interactions, potentially leading to therapeutic effects.
Case Studies
Several studies have explored the biological implications of compounds structurally similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea:
- Study on Urea Derivatives : Research on urea derivatives indicated that modifications in the aromatic rings could significantly enhance their anticancer activity. Compounds with electron-donating groups showed improved potency against various cancer cell lines .
- Antimicrobial Activity : A subset of studies reported that related compounds exhibited antimicrobial effects against both bacterial and fungal strains. The presence of the benzo[d][1,3]dioxole structure was crucial for this activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea | Anticancer | MDA-MB-231 | 12 |
| 4,6-disubstituted UBTs | Antimicrobial | E. coli | 25 |
| 2-thiouracil derivatives | Antiproliferative | SK-Hep-1 | 15 |
類似化合物との比較
Comparison with Structural Analogs
This section evaluates the compound against structurally related molecules, focusing on substituent effects, synthetic yields, and physicochemical properties.
Substituted Urea Derivatives
a) 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396799-02-2)
- Structure : Differs by substitution of the o-tolyl group with a 2-(trifluoromethyl)phenyl group.
- Molecular Weight : 382.3 g/mol (vs. ~356.4 g/mol for the o-tolyl analog, estimated).
- The o-tolyl group offers a balance of moderate hydrophobicity and steric hindrance, which may favor target selectivity .
b) 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea (CAS 1448054-84-9)
- Structure : Replaces benzo[d][1,3]dioxole with benzofuran and incorporates a difluorophenyl group.
- Key Differences : The benzofuran moiety lacks the methylenedioxy bridge, reducing electron density. Fluorine atoms on the phenyl ring enhance electronegativity and may improve blood-brain barrier penetration compared to the o-tolyl group .
Non-Urea Analogs with Benzo[d][1,3]dioxole Moieties
a) 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Coumarin Derivative, 32% yield)
- Structure : Coumarin core with a benzo[d][1,3]dioxole substituent.
- Key Differences: The coumarin scaffold introduces a rigid planar structure, favoring π-π stacking interactions. The lower synthetic yield (32% vs. 58% for urea derivatives in ) suggests higher reactivity challenges in coumarin synthesis .
b) Solid Forms of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)...) Benzoic Acid (Patent US 2008/085456)
- Structure : Difluorinated benzo[d][1,3]dioxole attached to a cyclopropane-carboxamide-pyridine-benzoic acid core.
- Key Differences : Fluorination increases metabolic stability and bioavailability. The carboxylic acid group enhances solubility but may limit membrane permeability compared to urea derivatives .
Research Findings and Implications
- Substituent Effects : The o-tolyl group in the target compound provides a strategic compromise between steric bulk and lipophilicity, avoiding the extreme hydrophobicity of trifluoromethyl groups or the polarity of carboxylic acids.
- Synthetic Accessibility : Urea derivatives generally exhibit higher yields (e.g., 58% in ) compared to coumarin analogs, likely due to milder reaction conditions for urea bond formation .
- Biological Relevance : The benzo[d][1,3]dioxole moiety is a conserved feature across analogs, suggesting its critical role in target engagement, possibly through interactions with aromatic residues in enzymes or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
